molecular formula C14H12N2O B11989701 3-Phenyl-N-(4-pyridinyl)acrylamide

3-Phenyl-N-(4-pyridinyl)acrylamide

Cat. No.: B11989701
M. Wt: 224.26 g/mol
InChI Key: DGOCCFYFFJOZQM-VOTSOKGWSA-N
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Description

3-Phenyl-N-(4-pyridinyl)acrylamide (PNPA) is an acrylamide derivative characterized by a phenyl group attached to the α-carbon of the acrylamide backbone and a 4-pyridinyl substituent on the nitrogen atom. Its molecular formula is C₁₄H₁₂N₂O, with a molecular weight of 224.26 g/mol. PNPA is primarily utilized as an internal standard (IS) in metabolomic studies, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry workflows, due to its stability and distinct chromatographic properties . Its structure (Fig. 1) enables selective interactions in analytical matrices, making it valuable for normalizing metabolite concentrations in biological samples like cell lysates .

![Fig. 1: Structure of this compound (PNPA)]

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

(E)-3-phenyl-N-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C14H12N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-11H,(H,15,16,17)/b7-6+

InChI Key

DGOCCFYFFJOZQM-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(4-pyridinyl)acrylamide can be achieved through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. For this compound, the reaction typically involves the use of 3-chloropropanoyl chloride and 4-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method offers advantages such as improved safety, reduced environmental impact, and higher efficiency. The continuous flow synthesis involves the same Schotten-Baumann reaction but is optimized for large-scale production with precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(4-pyridinyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or organolithium reagents in tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

3-Phenyl-N-(4-pyridinyl)acrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(4-pyridinyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context. For example, in anticancer research, it may inhibit certain protein kinases involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of acrylamide derivatives are heavily influenced by substituents on the acrylamide backbone and the nitrogen-bound aromatic rings. Below is a comparative analysis of PNPA with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Reference
3-Phenyl-N-(4-pyridinyl)acrylamide Phenyl (α-C), 4-pyridinyl (N) 224.26 Internal standard in metabolomics; used in Bradford protein assays .
3-Phenyl-N-(3-(prop-2-ynyloxy)pyridin-2-yl)acrylamide Phenyl (α-C), 3-propargyloxy-pyridin-2-yl (N) 305.34 Intermediate in Cu-catalyzed "click" chemistry for triazole-containing pyridine synthesis .
(2E)-3-(4-Chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide 4-Chlorophenyl (α-C), cyano (β-C), 3-pyridinylmethyl (N) 313.78 Potential kinase inhibitor; enhanced electronic properties due to cyano and chloro groups .
3-(4-Fluorophenyl)-N-(3-pyridinylmethyl)acrylamide 4-Fluorophenyl (α-C), 3-pyridinylmethyl (N) 256.27 Improved binding affinity (electron-withdrawing fluorine); explored in medicinal chemistry .
N-(4-Nitrophenyl)acrylamide 4-Nitrophenyl (N) 192.17 High reactivity (nitro group); precursor for dyes and polymers .
3-Phenyl-N-(4-sulfamoylphenyl)acrylamide (A2) Phenyl (α-C), 4-sulfamoylphenyl (N) 312.34 Enhanced solubility (sulfamoyl group); studied in QSAR and docking simulations .

Key Comparative Insights

Electronic and Steric Effects
  • PNPA vs.
  • Cyano-Substituted Derivatives: The cyano group in introduces strong electron-withdrawing effects, altering charge distribution and reactivity, which may improve inhibitory potency in kinase assays.
Solubility and Pharmacokinetics
  • Sulfamoyl vs. Pyridinyl Groups : The sulfamoyl group in A2 confers higher aqueous solubility and hydrogen-bonding capacity compared to PNPA’s 4-pyridinyl group, advantageous for drug formulation.

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